molecular formula C14H20N2O3SSi B13358137 7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde

7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde

Cat. No.: B13358137
M. Wt: 324.47 g/mol
InChI Key: RSEQDGWZFPTZEA-UHFFFAOYSA-N
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Description

7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a trimethylsilyl group, a sulfonyl group, and an aldehyde group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde typically involves multiple steps. One common method starts with the commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields an intermediate, which is then converted to its N-Boc derivative. The aldehyde group is introduced using n-Butyllithium (n-BuLi) and dimethylformamide (DMF) in anhydrous tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol.

    Substitution: TBAF in THF.

Major Products

    Oxidation: 7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carboxylic acid.

    Reduction: 7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-methanol.

    Substitution: Various substituted indazole derivatives depending on the substituent introduced.

Scientific Research Applications

7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde largely depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-((2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-((2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate

Uniqueness

What sets 7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde apart from similar compounds is its unique combination of functional groups, which provides a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications .

Properties

Molecular Formula

C14H20N2O3SSi

Molecular Weight

324.47 g/mol

IUPAC Name

7-methyl-1-(2-trimethylsilylethylsulfonyl)indazole-5-carbaldehyde

InChI

InChI=1S/C14H20N2O3SSi/c1-11-7-12(10-17)8-13-9-15-16(14(11)13)20(18,19)5-6-21(2,3)4/h7-10H,5-6H2,1-4H3

InChI Key

RSEQDGWZFPTZEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(N=C2)S(=O)(=O)CC[Si](C)(C)C)C=O

Origin of Product

United States

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